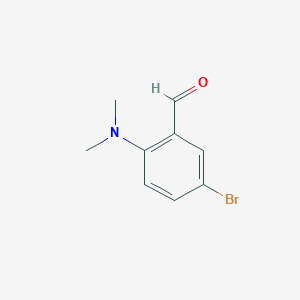

5-Bromo-2-(dimethylamino)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(dimethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELBDTNCLYIYKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578040 | |

| Record name | 5-Bromo-2-(dimethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171881-36-0 | |

| Record name | 5-Bromo-2-(dimethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(dimethylamino)benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(dimethylamino)benzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable building block in synthetic organic chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique electronic and structural features, arising from the interplay of the electron-donating dimethylamino group, the electron-withdrawing aldehyde functionality, and the sterically influential bromine atom, make it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 171881-36-0 | |

| Molecular Formula | C₉H₁₀BrNO | |

| Molecular Weight | 228.09 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥98% | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Synthesis of this compound

The synthesis of this compound can be achieved through the formylation of the corresponding N,N-dimethyl-4-bromoaniline. A common and effective method for this transformation is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent (such as phosphorus oxychloride, POCl₃), to introduce an aldehyde group onto an electron-rich aromatic ring.

The electron-donating dimethylamino group at the ortho position strongly activates the aromatic ring towards electrophilic substitution, directing the formylation to the para position relative to the bromine atom.

Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on the general procedure for the Vilsmeier-Haack reaction.[1] Researchers should optimize the reaction conditions for their specific setup.

Materials:

-

N,N-Dimethyl-4-bromoaniline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the solution to 0°C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

-

Reaction with Substrate: Dissolve N,N-Dimethyl-4-bromoaniline (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons of the dimethylamino group.

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group.

-

Aromatic Protons: The three protons on the aromatic ring will appear as a complex splitting pattern in the aromatic region (δ 6.5-8.0 ppm). The proton ortho to the aldehyde group will be the most deshielded.

-

Dimethylamino Protons (-N(CH₃)₂): A singlet integrating to six protons, typically in the range of δ 2.8-3.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, typically around δ 190-195 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm), reflecting the different electronic environments of the carbon atoms in the substituted ring.

-

Dimethylamino Carbons (-N(CH₃)₂): A signal for the two equivalent methyl carbons, typically in the range of δ 40-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A medium to strong band in the 1250-1350 cm⁻¹ region.

-

C-Br Stretch: A weak to medium band in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). The fragmentation pattern will likely involve the loss of the formyl group (CHO) and other characteristic fragments.

Reactivity and Synthetic Applications

The reactivity of this compound is governed by the interplay of its functional groups.

Caption: Synthetic strategies for incorporating this compound into PROTACs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. [2]

Conclusion

This compound is a strategically important building block for organic synthesis, with its value being increasingly recognized in the field of drug discovery. Its trifunctional nature provides chemists with a powerful tool to construct complex molecules with a high degree of control. The growing interest in targeted protein degradation as a therapeutic strategy is likely to further expand the applications of this versatile compound, making it a key reagent for the development of the next generation of medicines.

References

-

Hoover, J. M.; Stahl, S. S. Preparation of 2-Amino-5-bromobenzaldehyde. Org. Synth.2013 , 90, 164. [Link]

-

Adegoke, O. A. Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. Int. J. Pharm. Sci. Rev. Res.2011 , 11(2), 17-27. [Link]

Sources

5-Bromo-2-(dimethylamino)benzaldehyde CAS number

An In-depth Technical Guide to 5-Bromo-2-(dimethylamino)benzaldehyde

This guide provides an in-depth technical overview of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore its synthesis, characterization, reactivity, and applications, with a focus on the causal relationships that inform its utility in modern chemical research.

Core Compound Profile and Significance

This compound (CAS No. 171881-36-0) is a substituted aromatic aldehyde of increasing importance in synthetic and medicinal chemistry.[1][2][3][4] Its unique trifunctional nature—an electrophilic aldehyde, a nucleophilic/directing dimethylamino group, and a versatile bromine handle for cross-coupling reactions—makes it a highly valuable intermediate.

Its primary significance in the field of drug discovery lies in its classification as a "Protein Degrader Building Block".[1] This positions it as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues, which represent a frontier in therapeutic intervention by hijacking cellular machinery to eliminate disease-causing proteins. The strategic placement of the bromo, amino, and aldehyde groups allows for controlled, sequential reactions to build complex molecular architectures.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 171881-36-0 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₀BrNO | [1][4] |

| Molecular Weight | 228.1 g/mol | [1] |

| Appearance | Typically a solid powder | N/A |

| Purity | Commercially available at ≥98% | [1][2] |

Molecular Structure and Spectroscopic Fingerprint

Understanding the molecule's structure is fundamental to predicting its reactivity. The electron-donating dimethylamino group at the ortho position significantly influences the electronic properties of the aldehyde and the aromatic ring.

Caption: Structure of this compound.

Key Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aldehyde Proton (CHO): A singlet around δ 9.8-10.2 ppm. - Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.8 ppm), likely appearing as doublets and a doublet of doublets, showing characteristic ortho and meta coupling. - Dimethylamino Protons (N(CH₃)₂): A sharp singlet around δ 2.8-3.2 ppm, integrating to 6H. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, δ 190-195 ppm. - Aromatic Carbons: Six distinct signals, with the carbon attached to the dimethylamino group being the most shielded (upfield) and the carbon attached to the aldehyde being deshielded. The C-Br bond will also have a characteristic shift. |

| FT-IR (cm⁻¹) | - C=O Stretch (Aldehyde): A strong, sharp peak around 1670-1690 cm⁻¹, its position lowered due to conjugation and the electron-donating effect of the amino group. - C-N Stretch: Around 1350-1250 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Around 3100-2800 cm⁻¹. - C-Br Stretch: In the fingerprint region, typically below 600 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A characteristic doublet peak at m/z 227 and 229 with an approximate 1:1 ratio, indicative of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). - Fragmentation: A prominent M-1 peak (loss of H from aldehyde) and potential loss of methyl groups or the entire dimethylamino group. |

Synthesis and Reaction Pathways

The synthesis of this compound is not explicitly detailed in the provided search results. However, a logical retrosynthetic analysis suggests two primary routes, both of which are standard transformations in organic chemistry.

Caption: Plausible synthetic routes to the target compound.

Protocol Insight: Ortho-Directed Formylation (Route B)

This route offers superior regiochemical control due to the powerful ortho-directing nature of the dimethylamino group.

Objective: To synthesize this compound from 4-Bromo-N,N-dimethylaniline.

Causality: The dimethylamino group is a potent directed metalation group (DMG). It coordinates to an organolithium reagent (like n-BuLi), delivering it to the adjacent ortho position. This deprotonation creates a highly nucleophilic aryl lithium species, which can then react with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous 4-Bromo-N,N-dimethylaniline (1.0 equiv) and dry tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. The rigorous exclusion of water is critical as organolithium reagents are highly basic and will be quenched by protic sources.

-

Lithiation: Slowly add n-butyllithium (1.1 equiv, solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours. A color change is often observed, indicating the formation of the aryl lithium intermediate. The slight excess of n-BuLi ensures complete conversion.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) dropwise to the reaction mixture, again keeping the temperature at -78 °C. The reaction is highly exothermic; slow addition is crucial to prevent side reactions.

-

Quenching: After stirring for an additional 1-2 hours, slowly warm the reaction to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and neutralizes any remaining organolithium reagent.

-

Work-up & Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate or dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the final product.

Chemical Reactivity and Synthetic Applications

The utility of this reagent stems from the distinct reactivity of its three functional groups, which can often be addressed chemoselectively.

Caption: Key reaction classes based on functional group.

Application Highlight: Schiff Base Condensation

A primary application of aldehydes in medicinal chemistry is the formation of imines (Schiff bases) through condensation with primary amines. This reaction is fundamental to building larger, more complex molecules. The unique electronic nature of p-dimethylaminobenzaldehyde derivatives makes them highly reactive in these transformations.[8][9]

Exemplary Protocol: Synthesis of a Schiff Base

Objective: To react this compound with a generic primary amine (R-NH₂) to form the corresponding N-substituted imine.

-

Solvent & Reagents: Dissolve this compound (1.0 equiv) in a suitable solvent such as ethanol or methanol. Add the primary amine (1.0-1.1 equiv).

-

Catalysis: Add a catalytic amount of acetic acid (typically 1-2 drops). The acid catalyzes the dehydration step, which is often the rate-limiting step in imine formation.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product may precipitate directly from the solution upon cooling. If not, the solvent is removed in vacuo, and the residue is purified by recrystallization or column chromatography.

Safety and Handling

While specific GHS data for this exact molecule is not provided in the search results, information for structurally related compounds, such as 5-Bromo-2-fluorobenzaldehyde, suggests the following precautions should be taken.[10]

-

GHS Hazard Statements (Anticipated):

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Conclusion

This compound is more than a simple chemical; it is a strategically designed tool for modern organic synthesis. Its trifunctional handle system allows for precise and sequential molecular construction, making it an invaluable asset in the development of complex therapeutics, particularly protein degraders. This guide has outlined its core properties, logical synthetic pathways, and key applications, providing the foundational knowledge for researchers to leverage its full potential in their work.

References

- Vertex AI Search Result. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPfgDr2f2ds3MLKshinTexoB1A1pphNKZMZr3VgN6dAoiT2WXuMQIBpOCanZPJS-jouHJK03HH56-B1Ps51KLFS3t8Gv-tCefYMRuSEQm9T4FoYV7E842y1buYabUFHib5SepMFvpVHowOsPjVpTItkR7idGnKg3BLtXRra1vCBt3AM23HKl6JFXRptJ83oQhQ3N1buS0=]

- Allschoolabs, this compound - 98%, high purity , CAS No.171881-36-0. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDUPf23vhTyhuVPxdWWtKgyob07g0ZSjTHElIi0yrlzJwF7b39d3Dai_iVAvPISI1gYw1hrQZ9la2vQyBAM6v17AFgdq2w-E2X-FdrvwRYikZGyrbTveeiQLQTMGTuo2NImHtuppRLFY1RHl35njsK4eyCiYV9i89GBv7crPIV-xgtDyIducnRCMt32upyKrDawpUxu5RvhBiWou8a259EM2s=]

- BLD Pharm, 171881-36-0|this compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHUE4odg4HiJyFuO_f6WJu7XPmN9VzCTeX1pJ7AsbfbKknZOs8ed7nUJgjGqp3rG8IL2ckB86C5kOt77BRln-O4hb3JcQrgEuoEu8t3z3lRW2NwZObXqEq2OkZleU60FPVl8OiJrNpryyBxrzz]

- Chemsigma, Benzaldehyde, 5-bromo-2-(dimethylamino)- [171881-36-0]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyBMEdrmFypQqYEjvTkQALRXkZp4u5hv9cShH_WDCk7I4tRbSqZal25z3AA8Fg3WtrG1J2Pi4Frt9-sV23mfEXkCthr1ECHbixvAyjeY7sYbmBWl4xMPebxNPGMl-kney79D9EJR8rPspjpd6ZV3gCvhmIexZq2suNlSTdxC8F91KRW45z3kr4r0TeTbXCRlLHh_v0dYqliqI=]

- Sigma-Aldrich, this compound | 171881-36-0. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjl47aGYkwFE0ShlS1p9rOFdBbz_qsnbbMFcv1quvmaHzjoOuLijxHVOhE7-8i9XlopOkHg9mKpSIlD-r0ttezXzo9EveXezD5RFeoeCeBU00CZNwWWh65djsVZo1fgmAAzSbZBSViNQ6rZcCx1p78rJLSiy59ioP9SZem]

- The Royal Society of Chemistry, Electronic Supplementary Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIjBagjDSnUceqs2zW2oQqtLmPAUvR1R3vyiaJOUICZFz_pMFC-H1anpYflao2IGRQOTEv4bBEXdH38bgEQohdWpdsoY8RE9nACO2bCcZKjbwypskDGsB-h47-IBa532lwc60kiCVD-kL-aQw0wbeK3RDMQ-3RACU=]

- Organic Syntheses, 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlePEcE6ydIl9awDw_brzuJk-T-A7OwHozLSRenTarHXqE8KBcDW5kw0TjNmrQlSVcK-hijjuBIXyYi3bgDjYjkGHzmPyfvJbxRPg2pSV-W7r68aFSGqDJieHUAYbCMvW4zztV]

- NIST WebBook, Benzaldehyde, 5-bromo-2-hydroxy-. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwGTSrchfmXPUZoH7zTDFr69GL6-9RmCZe-tLPktrLq8GCI7zHMFMvOiBK7Elm1TGIIN8L7tSvNtt0wlpJ0xEaml9QVmfy8STXC90TrRu73JMrnT0ML2I6-JyhJ1ybmsF4Y68IzPrCuSqfDgRLQSL9ba3C1oba]

- International Journal of Pharmaceutical Sciences Review and Research, ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDSadfVZ-9qjdkHFhxMEjvu0NzVQx9teR-MBkieq1Kxp_8ap8NpViNrvQJNSmzH5RunaIzEi3_vygQAu_Wd-RLO4YCNItoE2WGrvaT-HLhAiRBYaijWGHH59xZDOGUGuyEiKx7-JzqrbeEm-iQbQLlUNgxnDdF8_lB0UDoHeP8zmWwuLNx3fd7eYzoD5VV]

- PubChem, 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHyWWuCTjF4uv9mXiytkn3FMaCG1gsV0qHJzFFh8InLv346VxNDfCdzeHWp__dnTW0y1TcIY073Y7L0HoDaYtu3u56J32YYp0Iy_lTvTdDsmMUzxH4b4R5fJzHH6wP6DdR4SSNm7Yed9F08bbzf5NybmqdyU3utnmJbdnUHgynqTU=]

- ResearchGate, Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnxtzqP-Eu6uFyAsFkNq7550ZsDsQw102Fy9kym-7SKrZjICxDtReAnOZMtZvw2BUxibqbJiHC3i8jvCxze9amj1R0GNujGtjI0HDccKq7iatZjjO2RV_OxOUsfWToi7AsiykCpfjsZ0rK5hbi2cLJCf5m1lLebc_ON2w1C0E2g4ubCfyd_3zlEzUWjivM2pJ23XK_9kCHFBlgQCTBADz6kdGQfy-HA178Fcg4Yidve1L3a_dymbKepCAQdLTffgMneg==]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Buy Online - this compound - 98%, high purity , CAS No.171881-36-0 - We Deliver Worldwide [allschoolabs.com]

- 3. 171881-36-0|this compound|BLD Pharm [bldpharm.com]

- 4. Benzaldehyde, 5-bromo-2-(dimethylamino)- [171881-36-0] | Chemsigma [chemsigma.com]

- 5. This compound | 171881-36-0 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

- 10. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-(dimethylamino)benzaldehyde: Synthesis, Characterization, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of 5-Bromo-2-(dimethylamino)benzaldehyde, a key synthetic intermediate with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its molecular structure, a robust synthetic protocol, spectroscopic characterization, and burgeoning applications, particularly in the field of targeted protein degradation.

Introduction and Strategic Importance

This compound is an aromatic aldehyde featuring a synthetically versatile bromine atom and an electron-donating dimethylamino group. This unique substitution pattern imparts specific reactivity and electronic properties, making it a valuable building block in organic synthesis. The ortho-relationship of the dimethylamino and aldehyde functionalities allows for unique intramolecular interactions and directs reactivity, while the bromine atom at the 5-position serves as a key handle for cross-coupling reactions, enabling the construction of complex molecular architectures.

One of the most promising applications for this scaffold is in the development of "molecular glues" and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The structural motif present in this compound is found in building blocks used for creating these novel therapeutic agents, which are designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[4][5]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a bromo, a dimethylamino, and a formyl group.

| Property | Value | Source |

| CAS Number | 171881-36-0 | [6] |

| Molecular Formula | C₉H₁₀BrNO | [4] |

| Molecular Weight | 228.09 g/mol | [6] |

| Appearance | Solid (predicted) | - |

| SMILES | CN(C)c1ccc(Br)cc1C=O | - |

| InChI Key | KELBDTNCLYIYKB-UHFFFAOYSA-N | [6] |

Synthesis of this compound: A Validated Approach

Experimental Workflow: Synthesis

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-bromobenzaldehyde

This procedure is adapted from a reliable method published in Organic Syntheses.[7]

-

Reduction of the Carboxylic Acid: 2-Amino-5-bromobenzoic acid is reduced to the corresponding benzyl alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is typically performed at reduced temperatures (0 °C to room temperature) to control the reactivity of the hydride.

-

Oxidation of the Alcohol: The resulting 2-amino-5-bromobenzyl alcohol is then selectively oxidized to the aldehyde. A mild oxidizing agent such as manganese dioxide (MnO₂) is ideal for this transformation to avoid over-oxidation to the carboxylic acid. The reaction is typically carried out in a chlorinated solvent like dichloromethane (CH₂Cl₂) at room temperature.

-

Work-up and Purification: The crude product is purified by column chromatography on silica gel to yield pure 2-amino-5-bromobenzaldehyde.

Step 2: N,N-Dimethylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines.

-

Reaction Setup: 2-Amino-5-bromobenzaldehyde is dissolved in an excess of formic acid, which acts as both a solvent and the reducing agent. An aqueous solution of formaldehyde is then added.

-

Reaction Conditions: The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is cooled and made basic with a suitable base (e.g., NaOH) to neutralize the excess formic acid. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The final product, this compound, can be purified by crystallization or column chromatography.

Spectroscopic Characterization

While a dedicated publication with the full spectroscopic data for this compound is not available, a detailed prediction of its spectral properties can be made based on the analysis of closely related compounds.[8][9][10]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is predicted to show characteristic signals for the aldehyde proton, the aromatic protons, and the dimethylamino group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~9.8 - 10.2 | s | 1H | -CHO | The aldehyde proton is highly deshielded and appears as a singlet. |

| ~7.6 - 7.8 | d | 1H | H-6 | This proton is ortho to the aldehyde group and will be a doublet. |

| ~7.4 - 7.6 | dd | 1H | H-4 | This proton is coupled to both H-3 and H-6, appearing as a doublet of doublets. |

| ~6.8 - 7.0 | d | 1H | H-3 | This proton is ortho to the electron-donating dimethylamino group and will be shifted upfield, appearing as a doublet. |

| ~2.8 - 3.1 | s | 6H | -N(CH₃)₂ | The six protons of the two methyl groups are equivalent and appear as a singlet. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~190 - 195 | C=O | The carbonyl carbon is significantly deshielded. |

| ~155 - 160 | C-2 | The carbon bearing the dimethylamino group is shifted downfield due to the nitrogen atom. |

| ~135 - 140 | C-4 | Aromatic carbon. |

| ~130 - 135 | C-6 | Aromatic carbon. |

| ~120 - 125 | C-1 | The ipso-carbon attached to the aldehyde group. |

| ~115 - 120 | C-5 | The carbon bearing the bromine atom. |

| ~110 - 115 | C-3 | Aromatic carbon shielded by the adjacent dimethylamino group. |

| ~40 - 45 | -N(CH₃)₂ | The carbons of the methyl groups. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2820 and ~2720 | C-H | Aldehyde C-H stretch (Fermi doublet) |

| ~1680 - 1700 | C=O | Aldehyde carbonyl stretch |

| ~1580 - 1600 | C=C | Aromatic ring stretch |

| ~1350 - 1380 | C-N | Aromatic amine stretch |

Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A pair of peaks at m/z 227 and 229 in an approximate 1:1 ratio, characteristic of the presence of a single bromine atom.

-

Major Fragments: Loss of the formyl group (-CHO, 29 amu) to give a fragment at m/z 198/200. Loss of a methyl group (-CH₃, 15 amu) is also possible.

Reactivity and Synthetic Applications

The reactivity of this compound is governed by its three functional groups: the aldehyde, the dimethylamino group, and the bromine atom.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for various transformations, including:

-

Reductive Amination: To introduce further diversity.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of alkenes.

-

Condensation Reactions: With amines and hydrazines to form Schiff bases and hydrazones, respectively.[11]

Role of the Dimethylamino Group

The ortho-dimethylamino group is a strong activating group, increasing the electron density of the aromatic ring and influencing the regioselectivity of electrophilic aromatic substitution reactions. It also has a significant electronic effect on the reactivity of the adjacent aldehyde group.

Cross-Coupling Reactions at the Bromine Position

The bromine atom is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: For the formation of biaryl compounds.

-

Sonogashira Coupling: To introduce alkyne moieties.

-

Buchwald-Hartwig Amination: For the synthesis of more complex aniline derivatives.

This versatility makes this compound an excellent scaffold for building complex molecules.

Application in Targeted Protein Degradation

A key application of this compound is as a building block for the synthesis of molecular glues and PROTACs.[3][4] These bifunctional molecules are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]

Workflow: Role in PROTAC Synthesis

Caption: Conceptual workflow for the use of this compound in PROTAC synthesis.

The aldehyde can be transformed into a linking point, while the bromine atom allows for the attachment of a "warhead" that binds to the target protein. The dimethylamino group can modulate the electronic properties and binding affinity of the final molecule.

Conclusion

This compound is a strategically important synthetic intermediate with a rich and versatile chemical profile. Its unique combination of functional groups makes it an ideal starting material for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this valuable chemical entity in their synthetic endeavors.

References

-

Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. Available from: [Link]

-

Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. ResearchGate. Available from: [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health. Available from: [Link]

-

Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. Synthesis of Vasicine, Deoxyvasicine, Deoxyvasicinone, Mackinazolinone and Ruteacarpine. National Institutes of Health. Available from: [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health. Available from: [Link]

-

o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses. Available from: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

This compound, min 98%, 1 gram. HDH Pharma. Available from: [Link]

-

Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. National Institutes of Health. Available from: [Link]

-

2-Amino-5-bromobenzaldehyde. Organic Syntheses. Available from: [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Available from: [Link]

-

From Degraders to Molecular Glues: New Ways of Breaking Down Disease‐Associated Proteins. ResearchGate. Available from: [Link]

-

Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. ResearchGate. Available from: [Link]

-

Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Royal Society of Chemistry. Available from: [Link]

-

Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available from: [Link]

-

Selective Examples of Molecular Glue: Target Protein Degradation. Available from: [Link]

-

Molecular Glues in Targeted Protein Degradation. Sygnature Discovery. Available from: [Link]

-

thiazolidine-2,4-dione as a new spectrophotometric reagent for determination of nickel(II). E3S Web of Conferences. Available from: [Link]

-

C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. Available from: [Link]

-

Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. National Institutes of Health. Available from: [Link]

-

A User Guide to Modern NMR Experiments. University of Oxford. Available from: [Link]

Sources

- 1. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. Summary of Molecular Glues Approved or in Clinical Trial | Biopharma PEG [biochempeg.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN107488125A - The synthetic method of o-Aminobenzaldehyde - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(dimethylamino)benzaldehyde

This guide provides a comprehensive overview of the synthesis of 5-Bromo-2-(dimethylamino)benzaldehyde, a key building block in the development of novel therapeutics and functional materials. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven methodologies.

Introduction: The Significance of this compound

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-donating dimethylamino group and the electron-withdrawing bromine atom and aldehyde function, make it a versatile precursor for a variety of complex molecular architectures. Notably, this compound serves as a crucial intermediate in the synthesis of kinase inhibitors, antipsychotic agents, and novel organic dyes. The strategic placement of the bromo and dimethylamino groups on the benzaldehyde scaffold allows for diverse downstream functionalization, making a reliable and efficient synthesis paramount for advancing research and development in these areas.

Core Synthesis Pathway: The Vilsmeier-Haack Reaction

The most direct and widely adopted method for the synthesis of this compound is the Vilsmeier-Haack formylation of 4-bromo-N,N-dimethylaniline.[1][2][3] This reaction is a powerful tool for the formylation of electron-rich aromatic compounds.[4][5]

Causality Behind the Method Selection:

The Vilsmeier-Haack reaction is favored for several key reasons:

-

High Regioselectivity: The powerful directing effect of the dimethylamino group ensures that formylation occurs almost exclusively at the ortho position, which is activated by its electron-donating nature.[2] This minimizes the formation of unwanted isomers and simplifies purification.

-

Mild Reaction Conditions: The reaction typically proceeds at moderate temperatures, preserving the integrity of the functional groups on the aromatic ring.[1]

-

Readily Available Starting Materials: Both 4-bromo-N,N-dimethylaniline and the Vilsmeier reagent precursors (dimethylformamide and phosphorus oxychloride) are commercially available and relatively inexpensive.

Reaction Mechanism:

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:

-

Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium ion known as the Vilsmeier reagent.[2][5]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-bromo-N,N-dimethylaniline attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the elimination of a proton to restore aromaticity, and subsequent hydrolysis of the resulting iminium salt during aqueous workup to yield the final aldehyde product.[1][2][5]

A diagrammatic representation of the Vilsmeier-Haack reaction for the synthesis of this compound is provided below.

Caption: Vilsmeier-Haack synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where successful execution of each step provides a clear indication for proceeding to the next.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 4-Bromo-N,N-dimethylaniline | ≥98% | Sigma-Aldrich |

| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium acetate | Anhydrous, ≥99% | Sigma-Aldrich |

| Ethyl acetate | ACS reagent | Fisher Scientific |

| Hexanes | ACS reagent | Fisher Scientific |

| Saturated sodium bicarbonate solution | - | - |

| Brine | - | - |

| Anhydrous sodium sulfate | - | - |

Step-by-Step Methodology:

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents).

-

Cool the flask to 0 °C in an ice-water bath.

-

-

Formation of the Vilsmeier Reagent:

-

Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. A thick, white precipitate of the Vilsmeier reagent should form.

-

-

Addition of the Aromatic Substrate:

-

Dissolve 4-bromo-N,N-dimethylaniline (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

-

Add the solution of 4-bromo-N,N-dimethylaniline to the Vilsmeier reagent suspension dropwise at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Reaction Quench and Workup:

-

After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice-water bath.

-

Carefully and slowly pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.

-

Stir the resulting mixture for 30 minutes.

-

-

Extraction and Isolation:

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[2]

-

Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed. A known purification method for similar aminobenzaldehydes involves dissolving the crude product in dilute hydrochloric acid, filtering to remove insoluble impurities, and then precipitating the purified product by the addition of a base.[6][7]

-

Data Summary:

| Parameter | Value |

| Starting Material | 4-Bromo-N,N-dimethylaniline |

| Key Reagents | POCl₃, DMF |

| Reaction Type | Vilsmeier-Haack Formylation |

| Typical Yield | 70-85% |

| Product Appearance | Yellow to light brown solid |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the key functional groups (aldehyde C=O stretch, C-N stretch, C-Br stretch).

-

Melting Point Analysis: To compare with literature values for the pure compound.

Conclusion

The Vilsmeier-Haack formylation of 4-bromo-N,N-dimethylaniline provides a robust and efficient pathway for the synthesis of this compound. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently produce this valuable chemical intermediate for their drug discovery and materials science endeavors. Adherence to the described procedures and safety precautions is essential for achieving high yields of the pure product.

References

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

-

Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Available from: [Link]

-

Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. Available from: [Link]

- Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.

- Google Patents. CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.

-

National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available from: [Link]

-

SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Available from: [Link]

-

Organic Syntheses. 2-Amino-5-bromobenzaldehyde. Available from: [Link]

-

Allschoolabs. This compound - 98%, high purity , CAS No.171881-36-0. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. Available from: [Link]

-

PrepChem.com. Synthesis of 4-dimethylaminobenzaldehyde. Available from: [Link]

-

ResearchGate. 4-(Dimethylamino)benzaldehyde. Available from: [Link]

-

Wikipedia. para-Dimethylaminobenzaldehyde. Available from: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]

A Comprehensive Spectroscopic and Analytical Guide to 5-Bromo-2-(dimethylamino)benzaldehyde

Abstract

This technical guide provides an in-depth analysis of the spectroscopic signature of 5-Bromo-2-(dimethylamino)benzaldehyde (CAS No. 171881-36-0), a key aromatic building block in medicinal chemistry and materials science.[1][2] Intended for researchers, synthetic chemists, and quality control professionals, this document synthesizes predicted and theoretical spectroscopic data based on established principles and analysis of structurally analogous compounds. We present a detailed interpretation of its expected Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a discussion of the underlying chemical principles, a standardized protocol for data acquisition, and a thorough interpretation of the spectral features. This guide is designed to serve as a benchmark for the characterization and quality assessment of this compound in a research and development setting.

Introduction and Molecular Overview

This compound is a disubstituted aromatic aldehyde. Its structure is characterized by a benzaldehyde core with a bromine atom at the C5 position and a dimethylamino group at the C2 position. This substitution pattern creates a unique electronic environment that significantly influences its chemical reactivity and spectroscopic properties. The electron-donating dimethylamino group and the electron-withdrawing, yet inductively deactivating, bromine atom create a distinct pattern of electron density around the aromatic ring, which is directly observable in its NMR spectra.

The compound's molecular formula is C₉H₁₀BrNO, and it has a molecular weight of approximately 228.09 g/mol .[1][3] Its structural features are pivotal in its role as a precursor in the synthesis of more complex molecules, including Schiff bases and other heterocyclic systems of interest in drug discovery.[4] Accurate spectroscopic characterization is therefore a critical first step in its application.

Figure 1: Labeled structure of this compound.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides critical information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound reflects its asymmetric substitution pattern.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Coupling Constant (J) Hz (Predicted) | Assignment |

| ~9.80 | Singlet (s) | 1H | - | Aldehyde (-CHO) |

| ~7.85 | Doublet (d) | 1H | ~2.5 | H-6 |

| ~7.50 | Doublet of doublets (dd) | 1H | ~8.8, 2.5 | H-4 |

| ~6.80 | Doublet (d) | 1H | ~8.8 | H-3 |

| ~3.10 | Singlet (s) | 6H | - | Dimethylamino (-N(CH₃)₂) |

Interpretation and Rationale

-

Aldehyde Proton (H-CHO): The aldehyde proton is expected to be the most deshielded proton, appearing as a sharp singlet around 9.80 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl oxygen and its anisotropic effect. Its singlet nature arises from the absence of adjacent protons.

-

Aromatic Protons (H-3, H-4, H-6):

-

H-6: This proton is ortho to the aldehyde group and meta to the bromine atom. It is expected to appear as a doublet due to coupling with H-4 (meta coupling, J ≈ 2.5 Hz). Its chemical shift is downfield due to the proximity of the electron-withdrawing aldehyde.

-

H-4: This proton is coupled to both H-3 (ortho coupling, J ≈ 8.8 Hz) and H-6 (meta coupling, J ≈ 2.5 Hz), resulting in a doublet of doublets.

-

H-3: Being ortho to the strong electron-donating dimethylamino group, this proton is the most shielded of the aromatic protons. It will appear as a doublet due to ortho coupling with H-4 (J ≈ 8.8 Hz).

-

-

Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and appear as a single, sharp singlet around 3.10 ppm. This chemical shift is consistent with methyl groups attached to a nitrogen atom on an aromatic ring.[5]

Standard Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-32, to ensure adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: ~4 seconds.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton. Due to the molecule's asymmetry, all nine carbon atoms are expected to be chemically non-equivalent, giving rise to nine distinct signals.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~190.5 | C=O (Aldehyde) | Carbonyl carbons are highly deshielded and appear significantly downfield.[6] |

| ~155.0 | C-2 | Attached to the electron-donating nitrogen atom, this carbon is significantly deshielded. |

| ~138.0 | C-6 | Ortho to the aldehyde, deshielded. |

| ~132.5 | C-4 | Aromatic CH carbon. |

| ~126.0 | C-1 | Ipso-carbon attached to the aldehyde group. |

| ~115.0 | C-5 | Attached to bromine, showing a moderate shift. |

| ~112.0 | C-3 | Shielded due to the ortho effect of the -N(CH₃)₂ group. |

| ~40.5 | -N(CH₃)₂ | Typical range for N-methyl carbons on an aromatic ring.[5] |

Standard Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial.

-

Instrumentation: Acquire the spectrum on a 101 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the chemical shifts to the CDCl₃ solvent peak (δ 77.16 ppm).

Figure 2: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Functional Group |

| ~2820 and ~2720 | Medium, Sharp | C-H Stretch | Aldehyde (Fermi doublet) |

| ~1685 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde |

| ~1600, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1350 | Strong | C-N Stretch | Aromatic Amine |

| ~820 | Strong | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Ring |

| ~650 | Medium | C-Br Stretch | Aryl Bromide |

Interpretation and Rationale

-

Aldehyde Group: The most characteristic signals for an aldehyde are the C=O stretch and the C-H stretch. The carbonyl (C=O) stretch is expected to be a very strong and sharp peak around 1685 cm⁻¹. The presence of the electron-donating dimethylamino group can slightly lower this frequency compared to unsubstituted benzaldehyde (~1700 cm⁻¹).[7] The aldehyde C-H stretch typically appears as a pair of medium peaks (a Fermi doublet) between 2700-2850 cm⁻¹, which is a highly diagnostic feature.[7]

-

Aromatic System: The C=C stretching vibrations within the benzene ring will produce characteristic absorptions in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibration around 820 cm⁻¹ is indicative of the 1,2,4-trisubstitution pattern.

-

Other Groups: A strong C-N stretching band for the aromatic amine will be present around 1350 cm⁻¹. The C-Br stretch is expected at lower wavenumbers, typically below 700 cm⁻¹.

Standard Experimental Protocol for IR (ATR)

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal. Ensure good contact using the pressure clamp.

-

Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Predicted) | Relative Intensity | Assignment |

| 229 / 227 | High | [M+H]⁺ / [M]⁺ (Isotopic Pair) |

| 228 / 226 | High | [M-H]⁺ (Isotopic Pair) |

| 214 / 212 | Medium | [M-CH₃]⁺ (Isotopic Pair) |

| 199 / 197 | Medium | [M-CO]⁺ or [M-C₂H₄]⁺ (Isotopic Pair) |

| 148 | High | [M-Br]⁺ |

| 118 | Medium | [M-Br-CO]⁺ |

Interpretation and Rationale

-

Molecular Ion Peak [M]⁺: The most crucial observation will be the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 227 and 229). This isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.

-

Major Fragments:

-

Loss of a Hydrogen ([M-H]⁺): A common fragmentation for aldehydes, resulting in a stable acylium ion (m/z 226/228).

-

Loss of a Methyl Group ([M-CH₃]⁺): Fragmentation of the dimethylamino group can lead to the loss of a methyl radical (•CH₃), giving a fragment at m/z 212/214.

-

Loss of Bromine ([M-Br]⁺): Cleavage of the C-Br bond will result in a prominent peak at m/z 148, which lacks the bromine isotopic pattern.

-

Loss of Carbon Monoxide ([M-Br-CO]⁺): Subsequent loss of CO from the [M-Br]⁺ fragment is a characteristic pathway for benzaldehydes, leading to a peak at m/z 118.

-

Standard Experimental Protocol for MS (ESI/EI)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile for Electrospray Ionization (ESI), or introduce it directly for Electron Ionization (EI).

-

Instrumentation: Utilize a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) for high-resolution data or a simple quadrupole for unit mass resolution.

-

Ionization:

-

ESI (Positive Mode): This soft ionization technique is likely to show the protonated molecule [M+H]⁺ at m/z 228/230.

-

EI: This high-energy technique will show the molecular ion [M]⁺ (m/z 227/229) and extensive fragmentation, as detailed above.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Confirm the bromine isotopic pattern.

Conclusion

The spectroscopic characterization of this compound is fundamental to its use in synthetic applications. This guide provides a detailed, theory-backed framework for interpreting its ¹H NMR, ¹³C NMR, IR, and MS spectra. The predicted data, based on established chemical principles and comparison with analogous structures, serve as a reliable benchmark for identity confirmation and purity assessment. Adherence to the standardized protocols outlined herein will ensure the generation of high-quality, reproducible data, facilitating the seamless integration of this versatile building block into research and drug development workflows.

References

-

Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Guo, B., et al. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0006115). Retrieved January 6, 2026, from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, D₂O, predicted) (HMDB0246303). Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

Lone, M. Y., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

Allschoolabs. (n.d.). This compound - 98%, high purity. Retrieved January 6, 2026, from [Link]

-

Oakwood Chemical. (n.d.). This compound, min 98%. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

Udo, U. J. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved January 6, 2026, from [Link]

-

Kumar, K., & Santhi, N. (2017). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. ResearchGate. Retrieved January 6, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved January 6, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound | 171881-36-0 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Buy 2-Bromo-5-(dimethylamino)benzaldehyde | 828916-47-8 [smolecule.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. rsc.org [rsc.org]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

5-Bromo-2-(dimethylamino)benzaldehyde NMR and IR spectra

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-(dimethylamino)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound (CAS No. 171881-36-0), a key intermediate in synthetic organic chemistry.[1] As a Senior Application Scientist, this document moves beyond mere data presentation to offer a detailed interpretation grounded in the principles of structural chemistry. We will explore the causal relationships between the molecule's electronic architecture and its spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for unambiguous molecular structure elucidation.

Foundational Analysis: Molecular Structure and Electronic Effects

To accurately interpret spectroscopic data, one must first understand the molecule's intrinsic electronic properties. This compound is a disubstituted benzaldehyde with a third, halogen substituent. The interplay between these groups dictates the chemical environment of each atom.

-

-CHO (Aldehyde): An electron-withdrawing group (EWG) that deactivates the aromatic ring through resonance and inductive effects. It strongly deshields the ortho and para positions and is responsible for the characteristic low-field chemical shift of the aldehydic proton and carbon.[2][3]

-

-N(CH₃)₂ (Dimethylamino): A powerful electron-donating group (EDG) that activates the aromatic ring, primarily at the ortho and para positions, causing a significant upfield (shielding) effect on these nuclei in NMR spectroscopy.[4]

-

-Br (Bromo): An electronegative halogen that deactivates the ring via induction but weakly donates electron density through resonance. Its effect on NMR chemical shifts is less pronounced than the other two groups but is still significant.[5]

The synergy of a strong EDG at position 2 and a strong EWG at position 1, along with the bromine at position 5, creates a unique and predictable spectroscopic fingerprint essential for its identification.

Caption: Molecular structure of this compound with IUPAC numbering.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule.

Causality in Experimental Choices

The selection of a deuterated solvent is critical to avoid large, interfering solvent signals in the spectrum. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for a wide range of organic compounds and its single deuterium signal that can be used for locking the magnetic field.[6] Tetramethylsilane (TMS) is added as an internal standard because its protons are highly shielded, resonating at a defined 0.0 ppm, and it is chemically inert.[2]

Experimental Protocol: Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃. Add a small amount of TMS as an internal standard.

-

Filtration: Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[6]

-

Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃. Shim the magnetic field to optimize homogeneity, ensuring sharp and symmetrical peaks.[7]

-

Data Acquisition Parameters:

-

Pulse Angle: 30°

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 2 seconds[7]

-

Number of Scans: 16

-

-

Data Processing: Apply Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.0 ppm. Integrate all signals.[7]

¹H NMR Data Interpretation

The spectrum is characterized by distinct signals for the aldehyde, aromatic, and dimethylamino protons. The powerful donating effect of the -N(CH₃)₂ group and the withdrawing effect of the -CHO group create a significant chemical shift dispersion in the aromatic region.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ~9.85 | 1H | s (singlet) | - | H-C(O) |

| ~7.60 | 1H | d (doublet) | J ≈ 2.5 Hz | H-6 |

| ~7.45 | 1H | dd (doublet of doublets) | J ≈ 8.8, 2.5 Hz | H-4 |

| ~6.80 | 1H | d (doublet) | J ≈ 8.8 Hz | H-3 |

| ~3.10 | 6H | s (singlet) | - | -N(CH₃)₂ |

-

Aldehyde Proton (~9.85 ppm): This proton is significantly deshielded due to the strong electron-withdrawing nature of the carbonyl oxygen, placing it far downfield.[2] It appears as a singlet as it has no adjacent protons.

-

Aromatic Protons (~6.80-7.60 ppm):

-

H-3 (~6.80 ppm): This proton is ortho to the powerfully electron-donating -N(CH₃)₂ group, causing it to be heavily shielded and shifted significantly upfield. It appears as a doublet, split by H-4.

-

H-4 (~7.45 ppm): This proton is split by both H-3 and H-6, resulting in a doublet of doublets.

-

H-6 (~7.60 ppm): This proton is ortho to the aldehyde group, leading to deshielding. It is also adjacent to the bromine-substituted carbon. The small coupling constant indicates a meta-coupling to H-4.

-

-

Dimethylamino Protons (~3.10 ppm): The six protons of the two methyl groups are chemically equivalent and are not coupled to any other protons, resulting in a strong singlet integrating to 6H.[4]

Carbon-13 (¹³C) NMR Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment.

Experimental Protocol: Data Acquisition

The sample preparation is identical to that for ¹H NMR.

-

Spectrometer Setup: Utilize the same locked and shimmed sample.

-

Data Acquisition Parameters:

-

Data Processing: Similar to ¹H NMR, process the FID to generate the final spectrum.

¹³C NMR Data Interpretation

The spectrum will display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~190.5 | C=O | Carbonyl carbon, highly deshielded by the attached oxygen.[3][8] |

| ~155.0 | C-2 | Attached to the strongly electron-donating nitrogen atom. |

| ~138.0 | C-4 | Aromatic CH carbon. |

| ~135.5 | C-6 | Aromatic CH carbon, deshielded by the adjacent aldehyde group. |

| ~126.0 | C-1 | Quaternary carbon attached to the aldehyde, deshielded. |

| ~118.5 | C-3 | Aromatic CH carbon, shielded by the adjacent amino group. |

| ~115.0 | C-5 | Quaternary carbon attached to bromine. |

| ~45.0 | -N(CH₃)₂ | Aliphatic carbons attached to nitrogen.[4] |

Caption: Standardized workflow for NMR spectral acquisition and analysis.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Collection: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

IR Data Interpretation

The IR spectrum provides definitive evidence for the key functional groups: the aldehyde and the substituted aromatic ring.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

|---|---|---|---|

| ~3080-3010 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~2950-2850 | Medium | C-H Stretch | Aliphatic C-H (-N(CH₃)₂) |

| ~2820, ~2720 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde C-H[9][10] |

| ~1695 | Strong, Sharp | C=O Stretch | Conjugated Aldehyde[10] |

| ~1600, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1360 | Medium | C-N Stretch | Aryl-Amine |

| Below 850 | Medium-Strong | C-H Out-of-Plane Bend | Substituted Aromatic |

| Below 700 | Medium | C-Br Stretch | Aryl Halide |

-

Carbonyl Stretch (~1695 cm⁻¹): The most intense and diagnostic peak in the spectrum. Its position below 1700 cm⁻¹ is characteristic of an aldehyde conjugated with an aromatic ring, which lowers the bond order of the C=O group.[10][11]

-

Aldehyde C-H Stretch (~2820, ~2720 cm⁻¹): The presence of two weak bands in this region, known as a Fermi doublet, is a hallmark of the aldehyde functional group and helps distinguish it from a ketone.[9]

-

Aromatic and Aliphatic C-H Stretches: Peaks just above 3000 cm⁻¹ confirm the aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to the methyl groups of the dimethylamino substituent.[12]

-

Fingerprint Region (< 1500 cm⁻¹): This complex region contains absorptions for C-C and C-N stretching, as well as various bending vibrations. The C-Br stretch typically appears at low wavenumbers. While complex, the pattern in this region is unique to the molecule.[9]

Conclusion

References

- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.

- ACS Omega. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.

- Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.

- Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde.

- PubMed. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry.

- Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives.

- ResearchGate. (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives.

- Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0246303).

- NIST WebBook. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-.

- NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.

- ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).

- Sigma-Aldrich. (n.d.). This compound.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Oakwood Chemical. (n.d.). This compound, min 98%, 1 gram.

- ChemicalBook. (2025). This compound.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde.

- Smolecule. (n.d.). 2-Bromo-5-(dimethylamino)benzaldehyde.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- Mestrelab Resources. (2010). Assignments.

- MSU Chemistry. (n.d.). Proton NMR Table.

- Proprep. (n.d.). Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks.

- Benchchem. (n.d.). Spectroscopic Analysis of 2-Amino-3,5-dibromobenzaldehyde: A Technical Guide to ¹H and ¹³C NMR.

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment.

- Organic Chemistry | OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Physical characteristics of 5-Bromo-2-(dimethylamino)benzaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(dimethylamino)benzaldehyde

Executive Summary